![molecular formula C9H6ClN5O2 B12937220 2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline CAS No. 92309-98-3](/img/structure/B12937220.png)
2-Chloro-5-nitro-N-[(4H-1,2,3-triazol-4-ylidene)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science This compound is particularly interesting due to its unique structural features, which include a triazole ring, a nitro group, and a chloro-substituted aniline moiety
Méthodes De Préparation
The synthesis of N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.
Analyse Des Réactions Chimiques
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline undergoes several types of chemical reactions:
Applications De Recherche Scientifique
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline has several scientific research applications:
Pharmaceuticals: It is used in the development of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Agrochemicals: It is used in the synthesis of new pesticides and herbicides.
Materials Science: It is used in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
Mécanisme D'action
The mechanism of action of N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function . In its anticancer activity, it may induce apoptosis in cancer cells by disrupting their cellular signaling pathways .
Comparaison Avec Des Composés Similaires
N-((1H-1,2,3-Triazol-4-yl)methylene)-2-chloro-5-nitroaniline can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Nitroaniline Derivatives: These compounds share the nitroaniline moiety and are used in similar applications, such as dyes and pharmaceuticals.
Chloro-substituted Anilines: These compounds share the chloro-substituted aniline structure and are used in the synthesis of various organic compounds.
Propriétés
Numéro CAS |
92309-98-3 |
|---|---|
Formule moléculaire |
C9H6ClN5O2 |
Poids moléculaire |
251.63 g/mol |
Nom IUPAC |
N-(2-chloro-5-nitrophenyl)-1-(2H-triazol-4-yl)methanimine |
InChI |
InChI=1S/C9H6ClN5O2/c10-8-2-1-7(15(16)17)3-9(8)11-4-6-5-12-14-13-6/h1-5H,(H,12,13,14) |
Clé InChI |
JLFJIKMGDBFFSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])N=CC2=NNN=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



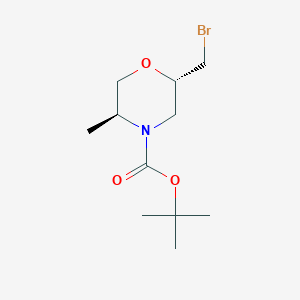
![[(1R)-2-amino-1-phenylethyl]dimethylamine](/img/structure/B12937150.png)
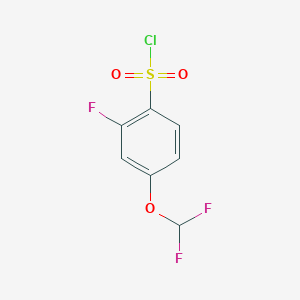
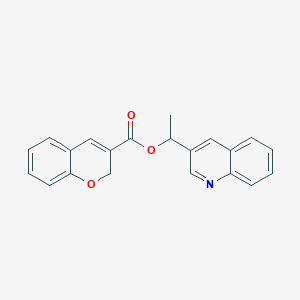
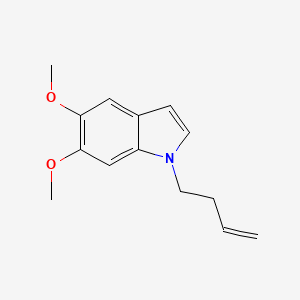
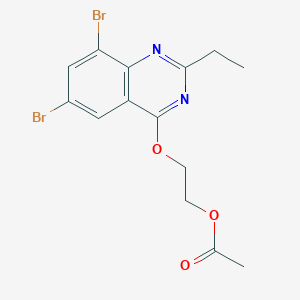
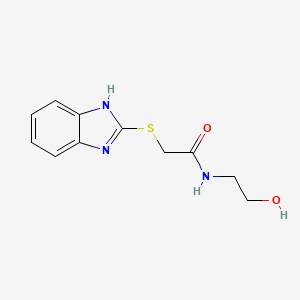
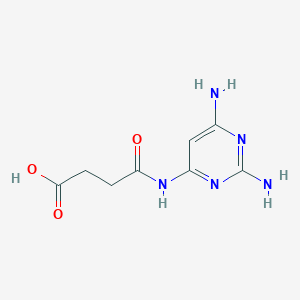
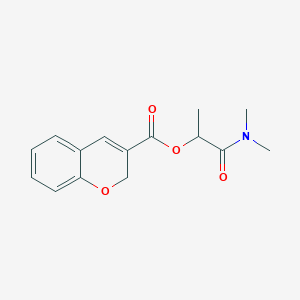
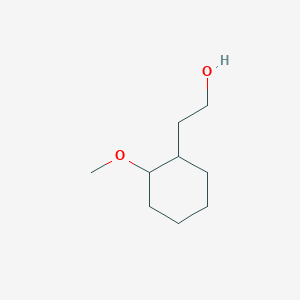
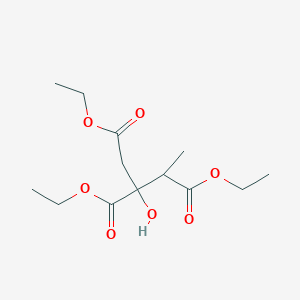

![Methyl 2-{[(1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12937222.png)
